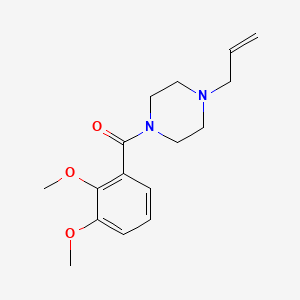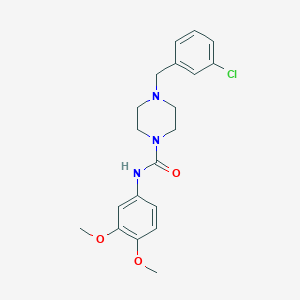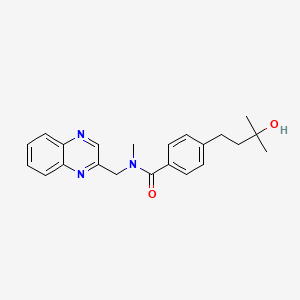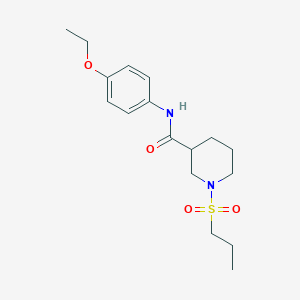![molecular formula C13H19NO2S B5317849 1-[(4-isopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5317849.png)
1-[(4-isopropylphenyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-isopropylphenyl)sulfonyl]pyrrolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of sulfonyl pyrrolidines and is known for its unique properties that make it a valuable tool in various scientific fields.
Mécanisme D'action
The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to act by binding to specific sites on ion channels and altering their activity. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This inhibition leads to a decrease in the firing of pain-sensing neurons, resulting in a reduction in pain perception.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to reduce the release of pro-inflammatory cytokines, which are molecules that contribute to inflammation and pain. It has also been shown to decrease the activity of enzymes involved in the production of prostaglandins, which are mediators of pain and inflammation. Additionally, this compound has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-isopropylphenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and selectivity for specific ion channels. This allows researchers to study the effects of modulating specific ion channels without affecting other channels or systems in the body. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-isopropylphenyl)sulfonyl]pyrrolidine. One area of interest is its potential as a novel pain-relieving drug. Further studies are needed to determine the efficacy and safety of this compound in animal models and humans. Another area of research is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are exploring the use of this compound in drug discovery and development as a tool for identifying new ion channel modulators.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its unique properties make it a valuable tool for studying the activity of specific ion channels and developing new drugs for the treatment of pain and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-[(4-isopropylphenyl)sulfonyl]pyrrolidine is a multistep process that involves the reaction of 4-isopropylbenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is purified through column chromatography to obtain the final compound. This method has been optimized to produce high yields of this compound with excellent purity.
Applications De Recherche Scientifique
1-[(4-isopropylphenyl)sulfonyl]pyrrolidine has shown potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its ability to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. It has also been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs.
Propriétés
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11(2)12-5-7-13(8-6-12)17(15,16)14-9-3-4-10-14/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFULKXHUHSVKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317768.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5317774.png)
![N-ethyl-1-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5317778.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317781.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5317786.png)



![2-(4-ethylphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5317826.png)

![N-(2-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5317832.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5317840.png)
![N~3~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5317854.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5317859.png)